molecular formula C32H23ClIN3O7 B2803153 (2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate CAS No. 480439-89-2

(2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate

Cat. No. B2803153
CAS RN: 480439-89-2
M. Wt: 723.9
InChI Key: WHVWNDLPQYBIGY-CTDWIVFPSA-N
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Description

(2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate is a useful research compound. Its molecular formula is C32H23ClIN3O7 and its molecular weight is 723.9. The purity is usually 95%.
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Scientific Research Applications

Antineoplastic Agents Synthesis

A significant area of application for this compound is in the synthesis of antineoplastic agents. For instance, Shih and Gossett (1993) discussed the synthesis of N-{2-amino-4-substituted[(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acids as antineoplastic agents, demonstrating the compound's relevance in cancer treatment research (Shih & Gossett, 1993).

Antiviral and Antifungal Activities

The compound also shows potential in the synthesis of antiviral and antifungal agents. Gangjee et al. (1995) synthesized derivatives of 2-amino-4-oxo-6-methylpyrrolo[2,3-d]pyrimidine and evaluated their antifungal and antitumor activities, indicating the compound's potential in infectious disease research (Gangjee et al., 1995).

Synthesis of Nucleosides

Another application is in the synthesis of nucleosides, which are key components in the study of genetics and cell biology. Wang and Gold (2009) described an efficient route to prepare 5-substituted 2-amino-7-((2R,4R,5R)-tetrahydro-4-hydroxy-5-(hydroxymethyl)furan-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one compounds, showcasing the compound's utility in nucleoside synthesis (Wang & Gold, 2009).

Antibacterial Agents

The compound is also instrumental in synthesizing antibacterial agents. Ashok et al. (2007) synthesized novel derivatives of thiazolo[2,3-b]dihydropyrimidinone and evaluated their antibacterial activities, emphasizing its role in developing new antibiotics (Ashok et al., 2007).

Catalytic Action in Chemical Synthesis

Miyashita et al. (1990) explored the catalytic action of azolium salts, including a reaction involving 4-chloro-1H-pyrazolo[3, 4-d]pyrimidines, demonstrating the compound's importance in catalysis and chemical synthesis (Miyashita et al., 1990).

properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23ClIN3O7/c33-27-24-22(34)16-37(28(24)36-18-35-27)29-26(44-32(40)21-14-8-3-9-15-21)25(43-31(39)20-12-6-2-7-13-20)23(42-29)17-41-30(38)19-10-4-1-5-11-19/h1-16,18,23,25-26,29H,17H2/t23-,25-,26-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVWNDLPQYBIGY-CTDWIVFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C4=C3N=CN=C4Cl)I)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C3N=CN=C4Cl)I)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23ClIN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

723.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate

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